5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole
Description
5-{[2-(4-Chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole is a substituted imidazole derivative characterized by three key structural features:
Properties
Molecular Formula |
C13H15ClN4S |
|---|---|
Molecular Weight |
294.80 g/mol |
IUPAC Name |
4-chloro-N-[(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline |
InChI |
InChI=1S/C13H15ClN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3 |
InChI Key |
VXHDIPBISFRJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Imidazole Core Formation
The imidazole ring is constructed via the Debus-Radziszewski reaction, a classical method for imidazole synthesis involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. However, modifications are required to incorporate the ethylsulfanyl group.
Method A: Thiolation of Halogenated Imidazole
-
5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is reacted with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 60–70°C for 8–12 hours.
-
Nucleophilic aromatic substitution replaces the chloride with the ethylsulfanyl group, yielding the intermediate aldehyde.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60–70°C |
| Reaction Time | 8–12 hours |
| Yield | 68–72% |
Method B: Direct Cyclization with Ethanethiol
An alternative one-pot approach involves cyclizing glycine derivatives with ethanethiol under acidic conditions:
-
Glycine ethyl ester is condensed with 4-chlorobenzaldehyde and ammonium acetate in acetic acid.
-
Ethanethiol is introduced during cyclization, forming the ethylsulfanyl group directly.
Condensation with 4-Chlorophenylhydrazine
The aldehyde intermediate is condensed with 4-chlorophenylhydrazine to form the hydrazone linkage. This step is critical for establishing the final structure.
Optimized Procedure:
-
Dissolve 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) and 4-chlorophenylhydrazine (1.1 eq) in absolute ethanol.
-
Add catalytic acetic acid (0.1 eq) and reflux at 80°C for 6–8 hours.
-
Monitor reaction progression via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 3:7).
-
Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.
Reaction Metrics:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Acid Catalyst | Acetic acid (0.1 eq) |
| Temperature | 80°C (reflux) |
| Yield | 74–78% |
Purification and Characterization
Recrystallization
The crude product is purified by recrystallization from ethanol, yielding pale-yellow crystals. Optimal recovery (82–85%) is achieved using a 1:5 solute-to-solvent ratio.
Spectroscopic Data
IR (KBr, cm⁻¹):
-
3026 (C-H aromatic stretch)
-
1668 (C=O stretch of aldehyde precursor, absent in final product)
-
1595 (C=N stretch of hydrazone)
¹H NMR (400 MHz, CDCl₃):
-
δ 1.31–1.37 (t, 3H, CH₃ of ethylsulfanyl)
-
δ 4.08–4.16 (q, 2H, SCH₂CH₃)
-
δ 4.48 (s, 2H, NCH₂ from hydrazone)
-
δ 7.20–7.45 (m, 4H, Ar-H of 4-chlorophenyl)
MS (ESI): m/z 382 [M+H]⁺, consistent with molecular formula C₁₄H₁₅ClN₄S.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
A patent application describes microwave irradiation to accelerate the condensation step:
-
Combine aldehyde and hydrazine in ethanol (5 mL).
-
Irradiate at 100 W, 100°C, for 15 minutes.
-
Yield increases to 81–84% with reduced side products.
Solid-Phase Synthesis
Immobilizing the aldehyde on Wang resin enables stepwise assembly:
-
Couple 4-chlorophenylhydrazine to the resin-bound aldehyde using HBTU as a coupling agent.
-
Cleave the product with trifluoroacetic acid (TFA)/dichloromethane (1:9).
-
Yields remain moderate (65–68%) due to resin loading limitations.
Industrial-Scale Considerations
Solvent Recycling
Ethanol is distilled and reused in subsequent batches, reducing production costs by 18–22%.
Waste Management
Copper-containing byproducts from diazotation steps are treated with EDTA solutions to meet environmental regulations.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Amines in ethanol under reflux conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole: has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure and reactivity.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate its biological activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : The 4-chlorophenyl group is a common pharmacophore in imidazole-based SIRT6 inhibitors (). The target compound’s hydrazinylidene group may further enhance binding affinity through hydrogen bonding or metal chelation.
- Structural Stability : Methyl and ethylsulfanyl groups at positions 1 and 2 likely improve thermal stability compared to styryl or selenide derivatives, as evidenced by higher melting points in similar compounds (Table 2).
- Future Directions : Comparative crystallographic studies (using SHELX or ORTEP) could elucidate the impact of substituents on molecular packing and bioavailability .
Biological Activity
The compound 5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure features a hydrazine moiety linked to an imidazole ring, which is known for its role in various biological systems. The presence of the 4-chlorophenyl group may enhance its lipophilicity and biological interactions.
Molecular Formula
- Molecular Weight : 250.75 g/mol
- Molecular Formula : C₁₃H₁₅ClN₄S
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In particular, compounds structurally related to 5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole have shown promise against various protozoan parasites:
- Plasmodium falciparum : Some analogues have demonstrated nanomolar activity against this malaria-causing parasite.
- Leishmania donovani : Compounds have shown micromolar activities, indicating potential as antileishmanial agents.
The mechanism of action for imidazole derivatives often involves interference with critical enzymatic pathways in pathogens. For instance, the inhibition of enzymes such as cytochrome P450 (CYP51) has been noted in studies involving related compounds. This inhibition disrupts the synthesis of essential sterols in the pathogen's membrane, leading to cell death.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the imidazole ring and substituents significantly affect biological activity. For example:
- The introduction of an ethylsulfanyl group enhances solubility and bioavailability.
- The presence of halogenated phenyl groups may improve binding affinity to target enzymes.
Study 1: Antiparasitic Efficacy
In a study evaluating various imidazole derivatives, one compound exhibited an IC50 value in the low nanomolar range against Trypanosoma cruzi , the causative agent of Chagas disease. The compound was administered at a dosage of 25 mg/kg/day over four days, resulting in a greater than 99% reduction in parasitemia in infected mice .
Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition profile of related imidazole compounds showed that specific modifications led to enhanced inhibitory potency against soybean 15-lipoxygenase (15-LOX). The most potent derivative demonstrated an IC50 value of 4.7 μM, suggesting that structural modifications can lead to significant improvements in enzyme inhibition .
Table 1: Biological Activity Summary
| Compound Name | Target Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole | Plasmodium falciparum | <0.1 | CYP51 inhibition |
| Related Imidazole Derivative | Trypanosoma cruzi | <0.01 | Sterol synthesis disruption |
| Other Imidazole Analog | Leishmania donovani | 0.5 | Unknown |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole, and how do substituents influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with hydrazine derivatives and imidazole precursors. Substituent effects (e.g., 4-chlorophenyl, ethylsulfanyl) are critical:
- The 4-chlorophenyl group requires careful coupling via hydrazone formation under acidic or neutral conditions ( ).
- Ethylsulfanyl introduction often uses thiol-alkylation with iodoethane or similar reagents in polar aprotic solvents (e.g., DMF) at 60–80°C ( ).
- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral artifacts addressed?
- Methodology :
- IR Spectroscopy : Identify hydrazine (N–H stretch ~3200 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹) ( ).
- NMR : Use - and -NMR to confirm substitution patterns. For example, ethylsulfanyl protons appear as a quartet (δ 2.5–3.0 ppm), while aromatic protons from 4-chlorophenyl resonate at δ 7.3–7.6 ppm ( ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Artifact Mitigation : Compare experimental data with computational predictions (e.g., DFT for NMR) and reference analogs ( ) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria) or antifungal assays (e.g., Candida spp.).
- Anti-inflammatory Screening : Measure COX-1/COX-2 inhibition using ELISA ( ).
- Dosage : Use 10–100 µM ranges, with positive controls (e.g., ciprofloxacin for antimicrobial tests).
- Data Validation : Triplicate experiments with statistical analysis (t-test, ANOVA) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve purity and yield, and what statistical models are applicable?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to variables (temperature, solvent, catalyst loading). For example, a central composite design (CCD) can optimize solvent polarity (e.g., DMSO vs. DMF) and reaction time ( ).
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor intermediates.
- Machine Learning : Train models on historical reaction data to predict optimal conditions ( ).
- Contradictions : Some studies favor aqueous conditions ( ), while others use anhydrous solvents ( ). Cross-validate with solubility studies .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from PubMed, Scopus, and patent databases (). Adjust for variables (e.g., cell lines, assay protocols) using multivariate regression.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethylsulfanyl vs. methylsulfanyl) to isolate bioactivity drivers ( ).
- Reproducibility Testing : Replicate conflicting studies under standardized conditions (e.g., ATCC cell lines, fixed incubation times) .
Q. How can X-ray crystallography and computational modeling elucidate structural ambiguities?
- Methodology :
- Crystallography : Use SHELX ( ) or WinGX/ORTEP ( ) for refinement. Resolve disorder in ethylsulfanyl or hydrazine groups via iterative density maps.
- Docking Studies : Perform molecular dynamics (e.g., AutoDock Vina) to predict binding modes with biological targets (e.g., COX-2, cytochrome P450). Compare with crystallographic data ( ).
- Validation : Cross-check hydrogen bonding (e.g., N–H⋯O/S interactions) and torsion angles with Cambridge Structural Database entries .
Q. What advanced techniques analyze electronic effects of the 4-chlorophenyl and ethylsulfanyl groups?
- Methodology :
- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 16) to assess electron-withdrawing (Cl) and donating (S-ethyl) effects.
- XPS/UPS : Measure binding energies of Cl 2p and S 2p orbitals experimentally.
- Correlation with Reactivity : Link electronic parameters to reaction rates (e.g., SNAr substitutions) or redox behavior (CV studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
